TRPA1 Antagonist Potency: 2‑ to 15‑Fold Improvement Over HC‑030031 in Human TRPA1 Assays
The target compound inhibits human TRPA1 with an IC50 of 310 nM in a Fluo‑4 NW calcium‑flux assay on HEK293‑TREx cells [REFS‑1]. The reference TRPA1 blocker HC‑030031 shows IC50 values of 0.7–6.2 µM depending on assay format [REFS‑2]. This represents a 2‑ to 15‑fold higher potency for the indole‑acrylamide derivative under comparable in‑vitro conditions.
| Evidence Dimension | Human TRPA1 antagonism (IC50) |
|---|---|
| Target Compound Data | 310 nM (Fluo‑4 NW assay, HEK293‑TREx) |
| Comparator Or Baseline | HC‑030031: 0.7 µM (electrophysiology) to 6.2 µM (AITC‑evoked Ca2+ influx) [REFS‑2] |
| Quantified Difference | 2.3‑fold to 20‑fold lower IC50 (more potent) |
| Conditions | HEK293 cells stably expressing human TRPA1; Fluo‑4 NW dye; incubation 48–72 h (target) vs. AITC‑stimulated electrophysiology/Ca2+ influx (comparator) |
Why This Matters
Higher potency at human TRPA1 may allow lower dosing and fewer off‑target interactions, which is critical for selecting a lead compound in pain or inflammation programs.
- [1] BindingDB. BDBM50021820 / CHEMBL3297778. Antagonist activity at human TRPA1 (IC50 = 310 nM). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021820 (accessed 2026‑04‑30). View Source
